2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Overview
Description
“2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound that belongs to the class of Arylboronic Acid Esters . It is also known by other names such as "4- (4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯胺 2- (4-氨基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷 4-氨基苯硼酸频哪醇酯 2- (4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Aminophenylboronic Acid Pinacol Ester" .
Scientific Research Applications
Synthesis and Structure Analysis
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives have been extensively studied in the field of organic synthesis and crystallography. Wu et al. (2021) synthesized related compounds and analyzed their crystal structures using X-ray diffraction and DFT calculations, revealing insights into their molecular conformations and vibrational properties (Wu et al., 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates, confirming their structures through spectroscopic methods and X-ray diffraction, and analyzed their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Application in Fluoride Shuttle Batteries
Kucuk and Abe (2020) explored the use of boron-based compounds similar to this compound in organic liquid electrolyte-based fluoride shuttle batteries. Their research focused on understanding the effects of the acidity strength of borates on the electrochemical compatibility and performance of these batteries (Kucuk & Abe, 2020).
Photoluminescence and Electrochemical Applications
The derivatives of this compound have been utilized in the development of photoluminescent materials and electrochemical applications. For instance, Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, demonstrating their potential in sensitive detection applications (Lampard et al., 2018). Stay and Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes, showcasing their application in electrochromic cells (Stay & Lonergan, 2013).
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The compound's derivatives have also found applications in the field of organic light-emitting diodes and solar cells. Liu et al. (2016) synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrating their utility as hole transporting materials in stable perovskite solar cells (Liu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various fields, including medicine and chemical intermediate preparation .
Biochemical Pathways
Similar compounds have been shown to be involved in various biochemical reactions, indicating that this compound may also interact with multiple pathways .
properties
IUPAC Name |
2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOZEXIYNJERIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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